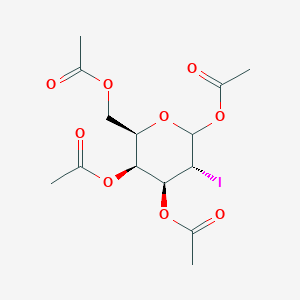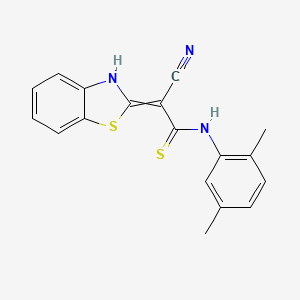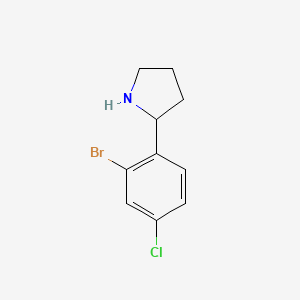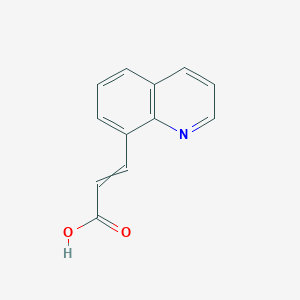
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is an organic compound derived from D-galactopyranose. This compound is characterized by the replacement of the hydroxy group at position 2 with an iodine atom and the acetylation of the hydroxy groups at positions 1, 3, 4, and 6. It is a white crystalline solid that is stable at room temperature and is primarily used in biochemical and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate typically involves the following steps:
Starting Material: D-galactose is used as the starting material.
Iodination: The hydroxy group at position 2 of D-galactose is replaced with an iodine atom using iodine and a suitable oxidizing agent.
Acetylation: The hydroxy groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Iodination: Large quantities of D-galactose are iodinated using industrial-grade iodine and oxidizing agents.
Bulk Acetylation: The acetylation step is carried out in large reactors with acetic anhydride and catalysts to ensure complete acetylation of the hydroxy groups.
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 2 can be replaced by other nucleophiles such as azides or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Azide Substitution: Yields 2-azido-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Thiol Substitution: Yields 2-thio-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Hydrolysis: Yields D-galactopyranose, 2-deoxy-2-iodo-.
Applications De Recherche Scientifique
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as a reagent in various biochemical assays.
Mécanisme D'action
The mechanism of action of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways Involved: It participates in pathways related to glycosylation and de-glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-galactopyranose: Lacks the iodine atom and acetyl groups, making it less reactive in substitution reactions.
2-Amino-2-deoxy-D-galactopyranose: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.
2-Azido-2-deoxy-D-galactopyranose: Similar in structure but with an azide group instead of an iodine atom, used in click chemistry reactions.
Uniqueness
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. Its acetylated hydroxy groups also provide protection during synthetic procedures, making it a valuable intermediate in complex carbohydrate synthesis.
Propriétés
Formule moléculaire |
C14H19IO9 |
|---|---|
Poids moléculaire |
458.20 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
Clé InChI |
KXQRSYVDKIOQHJ-RQICVUQASA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)

![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)


![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)




